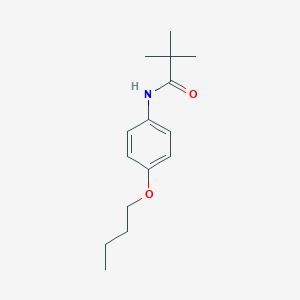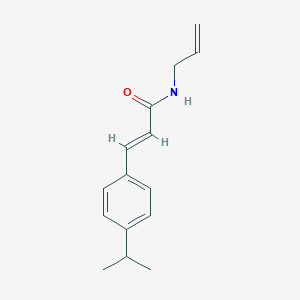
N-(1-phenylethyl)-2-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylethyl)-2-propoxybenzamide, also known as NPPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
N-(1-phenylethyl)-2-propoxybenzamide has been used extensively in scientific research due to its ability to inhibit chloride channels. This compound has been shown to be useful in the study of a variety of physiological and pathological processes, including cell volume regulation, apoptosis, and cystic fibrosis. N-(1-phenylethyl)-2-propoxybenzamide has also been used in the study of ion transport in the kidney, gastrointestinal tract, and respiratory system.
作用機序
N-(1-phenylethyl)-2-propoxybenzamide acts as a potent inhibitor of chloride channels by binding to the channel pore and preventing the movement of chloride ions across the membrane. This leads to a decrease in chloride conductance and an increase in cell volume. The precise mechanism of action of N-(1-phenylethyl)-2-propoxybenzamide is not fully understood, but it is thought to involve interactions with specific amino acid residues within the channel pore.
Biochemical and Physiological Effects:
N-(1-phenylethyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a chloride channel inhibitor, N-(1-phenylethyl)-2-propoxybenzamide has been shown to modulate the activity of other ion channels, including calcium and potassium channels. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes and signaling pathways.
実験室実験の利点と制限
One advantage of using N-(1-phenylethyl)-2-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. This allows for precise control over chloride conductance and can be useful in the study of a variety of physiological processes. However, one limitation of using N-(1-phenylethyl)-2-propoxybenzamide is its potential for off-target effects, as it has been shown to modulate the activity of other ion channels and signaling pathways.
将来の方向性
There are many potential future directions for research involving N-(1-phenylethyl)-2-propoxybenzamide. One area of interest is the study of the role of chloride channels in various disease states, including cystic fibrosis and hypertension. Additionally, there is potential for the development of new therapeutics based on the inhibition of chloride channels, and N-(1-phenylethyl)-2-propoxybenzamide may serve as a useful starting point for the development of these compounds. Finally, further studies are needed to fully elucidate the mechanism of action of N-(1-phenylethyl)-2-propoxybenzamide and to identify any potential off-target effects.
合成法
The synthesis of N-(1-phenylethyl)-2-propoxybenzamide involves the reaction of 2-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-phenylethylamine to form N-(1-phenylethyl)-2-propoxybenzamide. The resulting product is purified by recrystallization to obtain a white crystalline powder.
特性
製品名 |
N-(1-phenylethyl)-2-propoxybenzamide |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
N-(1-phenylethyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
InChIキー |
RMHWFEUWSYCNHK-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
正規SMILES |
CCCOC1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)

![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)

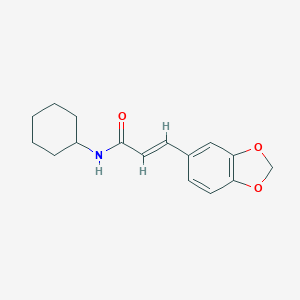
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)

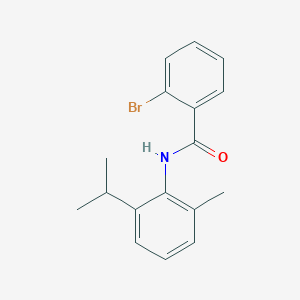
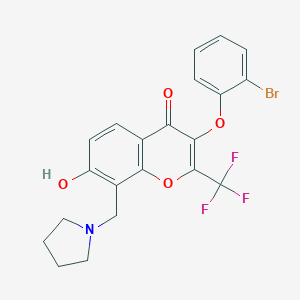


![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
